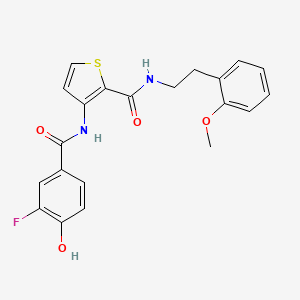
PROTAC GDI2 Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC GDI2 Degrader-1 involves the conjugation of a ligand that binds to GDI2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing PROTACs typically involve multi-step organic synthesis, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process would need to ensure high purity and yield, as well as compliance with regulatory standards for pharmaceutical manufacturing .
化学反应分析
Types of Reactions
PROTAC GDI2 Degrader-1 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to GDI2, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, GDI2 is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase Ligands: These ligands are crucial for recruiting the E3 ubiquitin ligase to the target protein.
Major Products Formed
The major product formed from the reaction of this compound is the ubiquitinated form of GDI2, which is subsequently degraded into smaller peptides by the proteasome .
科学研究应用
PROTAC GDI2 Degrader-1 has several scientific research applications, including:
Protein Degradation Studies: As a PROTAC, this compound is used to study the mechanisms of targeted protein degradation and the role of specific proteins in various cellular processes.
Drug Discovery: This compound serves as a lead compound for developing new therapeutics that target GDI2 and other similar proteins.
作用机制
PROTAC GDI2 Degrader-1 exerts its effects by inducing the degradation of GDI2 through the ubiquitin-proteasome system. The compound binds to GDI2 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to GDI2, marking it for degradation by the proteasome . The degradation of GDI2 disrupts its function, leading to antitumor effects in cancer cells that overexpress this protein .
相似化合物的比较
Similar Compounds
PROTAC IRAK3 Degrader-1: A selective and potent degrader of interleukin-1 receptor-associated kinase 3, demonstrating significant antitumor activity.
PROTAC TTK Degrader-2: A potent degrader of threonine tyrosine kinase, showing effective target degradation and anticancer activity.
Uniqueness
PROTAC GDI2 Degrader-1 is unique in its ability to selectively degrade GDI2, a protein implicated in cancer progression. Its high specificity and potency make it a valuable tool for studying the role of GDI2 in cancer and developing targeted therapies .
属性
分子式 |
C59H81N7O9 |
|---|---|
分子量 |
1032.3 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[2-[4-[[(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-2-hydroxy-4-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C59H81N7O9/c1-39(2)23-52(62-58(69)56(67)51(60)30-45-11-9-8-10-12-45)57(68)61-14-17-71-19-21-73-22-20-72-18-16-65-36-49(63-64-65)34-59(70)33-44(7)66-15-13-48-31-54(74-37-46-26-40(3)24-41(4)27-46)55(32-50(48)53(66)35-59)75-38-47-28-42(5)25-43(6)29-47/h8-12,24-29,31-32,36,39,44,51-53,56,67,70H,13-23,30,33-35,37-38,60H2,1-7H3,(H,61,68)(H,62,69)/t44-,51+,52+,53+,56-,59+/m0/s1 |
InChI 键 |
MJHIWLXBPBFJAP-UROWPWKKSA-N |
手性 SMILES |
C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CCOCCOCCOCCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]([C@@H](CC7=CC=CC=C7)N)O)O |
规范 SMILES |
CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CCOCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC7=CC=CC=C7)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)





![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)

